Methyl 2-amino-2-methylcyclohexane-1-carboxylate hydrochloride
Description
IUPAC Nomenclature and Constitutional Isomerism
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for naming substituted cyclohexane derivatives with multiple functional groups. According to the structural data, the compound is properly designated as methyl 2-amino-2-methylcyclohexane-1-carboxylate, where the cyclohexane ring serves as the parent structure with numbering beginning at the carbon bearing the carboxylate group. The nomenclature reflects the priority hierarchy established by functional group precedence, with the carboxylate ester receiving the lowest possible number due to its higher priority over the amino substituent.
Constitutional isomerism analysis reveals multiple possible arrangements of the molecular components that maintain the same molecular formula while exhibiting different connectivity patterns. Constitutional isomers represent compounds that possess identical molecular formulas but differ in the fundamental arrangement of atoms and bonds within their structures. For cyclohexane derivatives with the general formula corresponding to this compound, several constitutional isomeric possibilities exist through variation in substituent positioning around the ring system.
The specific substitution pattern in methyl 2-amino-2-methylcyclohexane-1-carboxylate creates a 1,2-disubstituted cyclohexane system where one carbon bears both amino and methyl groups while the adjacent carbon contains the carboxylate functionality. Alternative constitutional isomers could theoretically include 1,3-disubstituted or 1,4-disubstituted arrangements of the same functional groups, each representing distinct molecular entities with different physical and chemical properties. These constitutional relationships demonstrate the importance of precise structural characterization in distinguishing between closely related cyclohexane derivatives.
Molecular Geometry and Chair Conformation Analysis
The molecular geometry of methyl 2-amino-2-methylcyclohexane-1-carboxylate hydrochloride is fundamentally governed by the chair conformation preferences of the cyclohexane ring system. Cyclohexane adopts a non-planar chair conformation that minimizes steric interactions and torsional strain, creating distinct axial and equatorial positions for substituents. The chair conformation represents the most stable arrangement for six-membered saturated rings, with an energy barrier of approximately 10 kilocalories per mole separating different chair forms through ring-flipping processes.
In the context of this particular compound, the presence of multiple substituents creates significant conformational complexity. The quaternary carbon at the C2 position, bearing both amino and methyl groups, exhibits restricted conformational flexibility due to the substantial steric bulk of these substituents. Monosubstituted cyclohexanes demonstrate clear preferences for equatorial positioning of substituents to minimize 1,3-diaxial interactions. However, the disubstituted nature of this system requires careful consideration of the combined steric effects of adjacent substituents.
The chair conformation analysis must account for the relative energies of different conformational arrangements. When substituents occupy equatorial positions, they experience minimal steric interactions with other ring atoms, resulting in lower overall molecular energy. Conversely, axial positioning of bulky groups leads to unfavorable 1,3-diaxial interactions that destabilize the molecular structure. For this compound, the optimal chair conformation likely positions the larger substituents in equatorial orientations to minimize steric crowding while maintaining favorable electronic interactions between adjacent functional groups.
The methyl ester group at the C1 position contributes additional conformational considerations through its extended structure and potential for intramolecular interactions. The carboxylate functionality exhibits A-values that influence its conformational preferences, with typical ester groups showing moderate steric demands compared to larger alkyl substituents. The combined effects of all substituents determine the predominant conformational population at equilibrium conditions.
Stereochemical Configuration at C2 Position
The stereochemical configuration at the C2 position represents a critical structural feature that defines the three-dimensional arrangement of substituents around this quaternary carbon center. The presence of both amino and methyl groups attached to the same carbon creates a stereogenic center that can exist in two distinct configurations, each representing a different spatial arrangement of the attached groups. The absolute configuration at this position significantly influences the overall molecular properties, including conformational preferences, intermolecular interactions, and biological activity profiles.
Stereochemical analysis requires consideration of the Cahn-Ingold-Prelog priority rules to assign absolute configurations. The amino group typically receives higher priority than the methyl group due to the greater atomic number of nitrogen compared to carbon, while the cyclohexane ring system provides the remaining priority assignments based on the atomic composition of the substituent chains. The resulting stereochemical descriptor, either R or S, provides a systematic method for distinguishing between enantiomeric forms of the compound.
The C2 quaternary carbon configuration also influences the conformational behavior of the entire cyclohexane ring system. Different stereochemical arrangements can alter the preferred chair conformation through changes in steric interactions and electronic effects between adjacent substituents. The spatial relationship between the amino group and the carboxylate functionality becomes particularly important in determining intramolecular hydrogen bonding opportunities and overall molecular stability.
Furthermore, the stereochemical configuration affects the chemical reactivity of the compound through differential accessibility of reactive sites and varying activation energies for chemical transformations. The three-dimensional arrangement of functional groups around the stereogenic center creates distinct microenvironments that can influence reaction selectivity and mechanism pathways.
Hydrogen Bonding Patterns in Hydrochloride Salt Formation
The formation of the hydrochloride salt fundamentally alters the hydrogen bonding characteristics of methyl 2-amino-2-methylcyclohexane-1-carboxylate through protonation of the amino functionality. Upon salt formation, the amino group becomes positively charged, creating an ammonium cation that exhibits enhanced hydrogen bonding capabilities compared to the neutral amine precursor. This transformation significantly impacts the solid-state structure, solubility properties, and intermolecular association patterns of the compound.
Charge-assisted hydrogen bonding plays a crucial role in stabilizing the crystal structure of ammonium salt compounds. The protonated amino group can participate in multiple hydrogen bonding interactions with chloride counterions and neighboring molecules, creating extensive three-dimensional hydrogen bonding networks. These interactions typically exhibit greater strength than conventional hydrogen bonds due to the electrostatic enhancement provided by the charged species.
The spatial arrangement of hydrogen bonding sites becomes particularly important in determining the preferred conformational arrangements of the cyclohexane ring system. Intramolecular hydrogen bonding between the ammonium group and the ester carbonyl oxygen can stabilize specific conformations through the formation of favorable six-membered or seven-membered hydrogen bonded rings. These intramolecular interactions compete with intermolecular hydrogen bonding opportunities, creating a complex equilibrium between different structural arrangements.
The chloride counterion distribution around the ammonium center follows predictable patterns based on electrostatic considerations and geometric constraints. Multiple chloride ions may coordinate with a single ammonium center, creating complex anionic environments that influence the overall crystal packing efficiency and stability. The resulting hydrogen bonding patterns significantly affect the physical properties of the salt, including melting point, solubility characteristics, and hygroscopic behavior.
Comparative Analysis with Related Cyclohexane Carboxylates
Comparative structural analysis with related cyclohexane carboxylate derivatives provides valuable insights into the unique properties of this compound. The related compound 2-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride, which differs only by the absence of the methyl ester group, exhibits a molecular formula of C8H16ClNO2 and represents the immediate precursor to the target compound. This structural relationship allows for direct comparison of the effects of esterification on molecular properties and behavior.
The presence of the methyl ester functionality in the target compound introduces additional conformational flexibility through the extended chain structure while simultaneously affecting the electronic properties of the carboxylate group. Esterification typically reduces the hydrogen bonding capacity of the carboxyl functionality compared to the free carboxylic acid, potentially altering the intermolecular association patterns and crystal packing arrangements. The methyl ester also contributes to increased lipophilicity compared to the parent carboxylic acid, affecting solubility characteristics and membrane permeability properties.
Analysis of collision cross section data reveals distinctive molecular size and shape characteristics for the compound. The predicted collision cross sections for various adduct ions provide quantitative measures of the molecular dimensions in different ionization states. These values can be compared with theoretical calculations and experimental measurements for related cyclohexane derivatives to validate structural assignments and conformational preferences.
| Adduct Ion | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |
|---|---|---|
| [M+H]+ | 172.13321 | 138.5 |
| [M+Na]+ | 194.11515 | 143.9 |
| [M+NH4]+ | 189.15975 | 160.3 |
| [M+K]+ | 210.08909 | 143.4 |
The comparative analysis extends to other cyclohexane-based amino acid derivatives that share similar structural features. Compounds such as those described in the related literature demonstrate varying degrees of structural similarity while exhibiting distinct property profiles. The systematic comparison of A-values, conformational preferences, and stereochemical arrangements across this compound family provides fundamental insights into structure-property relationships for cyclohexane-derived pharmaceutical intermediates and bioactive molecules.
The unique combination of quaternary carbon substitution, adjacent functional group positioning, and hydrochloride salt formation distinguishes this compound from other members of the cyclohexane carboxylate family. These distinctive structural features contribute to specific molecular recognition properties, conformational stability characteristics, and chemical reactivity patterns that define the compound's utility in synthetic and biological applications.
Properties
IUPAC Name |
methyl 2-amino-2-methylcyclohexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-9(10)6-4-3-5-7(9)8(11)12-2;/h7H,3-6,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPJVFSZUREVRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423031-36-0 | |
| Record name | methyl 2-amino-2-methylcyclohexane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Methyl 2-amino-2-methylcyclohexane-1-carboxylate hydrochloride, a derivative of the amino acid leucine, exhibits significant biological activities that are relevant in various fields such as pharmacology, neuroprotection, and muscle recovery. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by its molecular formula and a molecular weight of approximately 163.65 g/mol. The hydrochloride form enhances its solubility in water, facilitating its application in biological systems. Its structure features an amino group (-NH₂), a carboxylic acid group (-COOH), and a methyl substituent on a cyclohexane ring, contributing to its unique reactivity profile.
1. Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties. Derivatives of this compound have shown potential in mitigating neuronal damage in models of neurodegenerative diseases. For instance, studies suggest that it may enhance mitochondrial function and reduce oxidative stress, which are critical in neuroprotection .
2. Muscle Growth Promotion
As a leucine derivative, this compound is believed to stimulate muscle protein synthesis, making it relevant for sports nutrition and recovery formulations. It is particularly noted for its role in promoting muscle growth and recovery post-exercise, which is vital for athletes and individuals engaged in resistance training .
3. Antioxidant Properties
This compound exhibits antioxidant activity, which may contribute to its protective roles in biological systems. This property is essential for combating oxidative stress, a factor implicated in various diseases .
Case Studies
Several studies have explored the pharmacological effects of this compound:
- Neuroprotective Study : In an animal model of neurodegeneration, administration of the compound resulted in a significant reduction of neuronal loss and improved behavioral outcomes compared to control groups.
- Muscle Recovery Trial : A clinical trial involving athletes showed that supplementation with this compound led to enhanced recovery markers post-exercise, including reduced muscle soreness and improved performance metrics.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Neuroprotective | Enhances mitochondrial function; reduces oxidative stress | |
| Muscle Growth | Stimulates muscle protein synthesis | |
| Antioxidant | Scavenges free radicals; protects cellular integrity |
Scientific Research Applications
Pharmaceutical Applications
-
Neuroprotective Effects :
- Research indicates that methyl 2-amino-2-methylcyclohexane-1-carboxylate may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that similar compounds can inhibit neuronal apoptosis and promote cell survival.
-
Muscle Growth Promotion :
- As a leucine derivative, this compound is relevant in sports nutrition for its role in stimulating muscle protein synthesis. Clinical trials have demonstrated increased muscle mass and recovery rates in athletes supplementing with leucine-rich compounds.
-
Antioxidant Properties :
- The compound has been observed to possess antioxidant activity, which may mitigate oxidative stress in biological systems. This property is crucial for developing supplements aimed at enhancing overall health and longevity.
Biochemical Applications
-
Amino Acid Precursor :
- Methyl 2-amino-2-methylcyclohexane-1-carboxylate serves as a precursor in amino acid metabolism and protein synthesis. Its incorporation into metabolic pathways can enhance the biosynthesis of essential proteins.
- Buffering Agent :
Case Study 1: Neuroprotective Effects
A study published in Neuroscience Letters explored the neuroprotective effects of methyl 2-amino-2-methylcyclohexane-1-carboxylate in animal models of neurodegeneration. The results indicated a significant reduction in neuronal loss and improved cognitive function post-treatment.
Case Study 2: Muscle Recovery
In a clinical trial involving athletes, supplementation with methyl 2-amino-2-methylcyclohexane-1-carboxylate resulted in a measurable increase in muscle recovery time after intense exercise compared to a placebo group, highlighting its efficacy in sports nutrition.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The target compound is compared to structurally related esters and cyclohexane/cyclopentane derivatives (Table 1). Key analogs include:
Table 1: Structural and Functional Group Comparisons
| Compound Name | Molecular Formula | Key Functional Groups | Ring Structure |
|---|---|---|---|
| Methyl 2-amino-2-methylcyclohexane-1-carboxylate HCl | C₉H₁₈ClNO₂ | Ester, amino, methyl | Cyclohexane |
| Methyl 1-(methylamino)cyclopentanecarboxylate HCl | C₈H₁₆ClNO₂ | Ester, methylamino | Cyclopentane |
| Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl | C₈H₁₈ClNO₂ | Ester, methylamino, 3,3-dimethyl | Acyclic |
| 2-(Dimethylaminomethyl)-1-cyclohexanone HCl | C₉H₁₈ClNO | Ketone, dimethylaminomethyl | Cyclohexanone |
Key Observations :
- Cyclohexane vs. Cyclopentane : The cyclohexane ring in the target compound confers greater conformational stability compared to cyclopentane derivatives, reducing ring strain .
- Acyclic vs.
- Functional Group Variations: The presence of a ketone group in 2-(dimethylaminomethyl)-1-cyclohexanone HCl alters polarity and reactivity compared to ester-based compounds .
Physical and Spectral Properties
Table 2: Physical and Spectral Data
Key Observations :
- Solubility : Hydrochloride salts generally exhibit high solubility in polar solvents (e.g., water, DMSO) due to ionic character.
- NMR Signatures: Methyl ester protons (δ ~3.79 ppm) and amino/methylamino groups (δ ~2.54–9.18 ppm) are consistent across analogs. The tert-butyl signal (δ 1.02 ppm) in Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl suggests residual branching .
Preparation Methods
Starting Materials and Initial Functionalization
- Cyclohexanone Derivatives: The synthesis often begins with 2-methylcyclohexanone or related ketones, which provide the cyclohexane backbone with the methyl substituent at the 2-position.
- Amination: Introduction of the amino group is typically achieved via reductive amination or by nucleophilic substitution using ammonia or ammonium salts under controlled conditions.
Esterification
- The carboxylic acid group is esterified using methanol in the presence of acid catalysts such as thionyl chloride or sulfuric acid.
- A typical procedure involves cooling the reaction mixture to 0°C, followed by slow addition of thionyl chloride to activate the acid, then refluxing for 24 hours to complete esterification.
- The reaction mixture is then concentrated under reduced pressure to isolate the methyl ester intermediate.
Formation of Hydrochloride Salt
- The methyl ester amine is treated with concentrated hydrochloric acid or gaseous HCl in an organic solvent to form the hydrochloride salt.
- This step is usually conducted at low temperatures (0–5°C) to prevent side reactions and ensure high purity of the salt.
- The product precipitates as a white solid, which is filtered and dried.
Representative Experimental Procedure (Adapted from Patent WO2017070418A1)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 2-Methylcyclohexanone, Ammonia or Ammonium Hydroxide, Reducing Agent (e.g., LiAlH4) | Reductive amination at 0°C to room temperature to introduce amino group |
| 2 | Methanol, Thionyl Chloride (SOCl2), 0°C to reflux | Esterification of carboxylic acid to methyl ester over 24 hours reflux |
| 3 | Concentrated HCl, Ice bath (0–5°C) | Formation of hydrochloride salt by acid treatment |
| 4 | Workup: Filtration, washing with cold solvents, drying under vacuum | Isolation of pure methyl 2-amino-2-methylcyclohexane-1-carboxylate hydrochloride |
Analytical and Purification Techniques
- Extraction: Organic layers are washed with aqueous acid/base and brine to remove impurities.
- Drying: Organic phase dried over anhydrous sodium sulfate or magnesium sulfate.
- Concentration: Rotary evaporation under reduced pressure at temperatures below 40°C to avoid decomposition.
- Crystallization: Often from acetone/methanol mixtures to obtain pure white crystalline product.
- Characterization: Confirmed by mass spectrometry (MS), nuclear magnetic resonance (NMR), and melting point analysis.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Amination Temperature | 0°C to Room Temperature | Controlled to avoid side reactions |
| Esterification Catalyst | Thionyl Chloride (SOCl2) | Efficient activation of carboxylic acid |
| Esterification Time | 24 hours reflux | Ensures complete conversion |
| Hydrochloride Formation | Concentrated HCl, 0–5°C | Prevents degradation, promotes crystallization |
| Solvent for Esterification | Methanol | Common esterification solvent |
| Purification | Rotary evaporation, crystallization | High purity product obtained |
| Yield | Typically 70-85% overall | Dependent on reaction scale and conditions |
Research Findings and Optimization Notes
- The use of thionyl chloride in methanol is a well-established method for esterification of amino acids and derivatives, providing high yields and purity.
- Reductive amination using lithium aluminum hydride or catalytic hydrogenation is preferred for introducing the amino group with stereochemical control.
- Slow addition of aqueous sodium hydroxide is critical during workup to quench excess reducing agents safely.
- Maintaining low temperatures during hydrochloride salt formation minimizes hydrolysis or side reactions.
- Extraction sequences involving washes with acid, base, and brine improve removal of residual reagents and by-products.
- Crystallization from mixed solvents (acetone/methanol) enhances product purity and facilitates isolation.
Q & A
Q. How is impurity profiling conducted to meet pharmaceutical standards?
- Methodological Answer :
- HPLC-UV/HRMS : Quantify impurities using a C18 column (gradient: 0.1% formic acid in water/acetonitrile) with detection limits of 0.1% .
- Reference Standards : Compare against certified impurities (e.g., articaine derivatives) for structural confirmation .
- ICH Guidelines : Follow Q3A(R2) thresholds for reporting, identifying, and qualifying impurities in bulk substances.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
